molecular formula C17H16F3NO2 B5867354 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide

2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide

Cat. No.: B5867354
M. Wt: 323.31 g/mol
InChI Key: AWRBBGPWRRXOTK-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzamide structure, along with a trifluoromethyl group on the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 3-(trifluoromethyl)benzylamine, is synthesized through the reduction of 3-(trifluoromethyl)benzyl cyanide using a reducing agent such as lithium aluminum hydride.

    Amidation Reaction: The benzylamine intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzoic acid.

    Reduction: Formation of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 2-ethoxy-N-[4-(trifluoromethyl)benzyl]benzamide
  • 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzoic acid

Uniqueness

2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

2-ethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-2-23-15-9-4-3-8-14(15)16(22)21-11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRBBGPWRRXOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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